(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Description
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAGOCFOAYRDT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662696 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213939-94-6 | |
| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation and Reduction Approach
A widely employed method begins with 3-(trifluoromethyl)benzaldehyde as the starting material. This aldehyde undergoes condensation with ammonium acetate in methanol under reflux to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation yields the racemic amine, 1-(3-(trifluoromethyl)phenyl)ethanamine.
Key Reaction Conditions :
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Condensation : Methanol, reflux (65–70°C), 4–6 hours.
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Reduction : NaBH₄ in methanol at 0–5°C or hydrogen gas (H₂) with palladium on carbon (Pd/C) at ambient pressure.
This route provides moderate yields (60–75%) but necessitates a resolution step to isolate the (S)-enantiomer.
Chiral Resolution Techniques
To obtain the (S)-enantiomer, the racemic amine is often resolved using chiral acids. For example, treatment with D-(-)-tartaric acid in ethanol induces diastereomeric salt formation. The (S)-amine·tartrate salt precipitates selectively and is isolated via filtration. Freebase regeneration using sodium hydroxide (NaOH) followed by hydrochlorination with HCl gas yields the final hydrochloride salt.
Optimized Parameters :
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Solvent : Ethanol/water (9:1 v/v).
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Temperature : 25–30°C during salt formation.
Asymmetric Synthesis Strategies
To circumvent the inefficiencies of resolution, asymmetric catalytic methods have been developed.
Enantioselective Hydrogenation
A prochiral ketone precursor, 1-(3-(trifluoromethyl)phenyl)ethanone , is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-BINAP). This method directly produces the (S)-amine with ee values exceeding 90%.
Catalytic System :
| Component | Details |
|---|---|
| Catalyst | RuCl₂[(R)-BINAP] |
| Pressure | 50–100 bar H₂ |
| Solvent | Methanol or ethanol |
| Temperature | 50–70°C |
This approach reduces steps and improves atom economy but requires specialized catalysts.
Enzymatic Kinetic Resolution
Lipase enzymes (e.g., Candida antarctica Lipase B) selectively acetylate the (R)-enantiomer of the racemic amine, leaving the (S)-enantiomer unreacted. The acetylated (R)-amine is separated via chromatography, and the remaining (S)-amine is converted to its hydrochloride salt.
Advantages :
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Mild conditions (30–40°C, pH 7–8).
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Scalable for industrial production.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Hydrogenation
Recent patents describe a continuous flow system where 1-(3-(trifluoromethyl)phenyl)ethanone is hydrogenated over a fixed-bed catalyst (e.g., Pt/Al₂O₃). The effluent is directly crystallized as the hydrochloride salt, achieving >98% purity.
Process Metrics :
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes |
| Yield | 85–90% |
| Throughput | 50–100 kg/day |
Crystallization and Polymorph Control
The hydrochloride salt exhibits polymorphism, necessitating strict control during crystallization. Ethyl acetate or acetone is used as an antisolvent to induce crystallization of the desired polymorph.
Conditions for Form I Polymorph :
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Solvent: Ethyl acetate.
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Temperature: 70–80°C during dissolution, cooled to 15–20°C.
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) are verified using:
Scientific Research Applications
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound, with different pharmacological properties.
1-(3-(Trifluoromethyl)phenyl)ethanol: The corresponding alcohol derivative.
3-(Trifluoromethyl)acetophenone: The ketone precursor used in the synthesis.
Uniqueness: (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Its enantiomeric purity is crucial for its activity, making it a valuable compound in both research and industrial applications.
Biological Activity
(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (S)-1-(3-trifluoromethyl)phenylethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10ClF3N
- Molecular Weight : 227.63 g/mol
- CAS Number : 45073248
This compound features a trifluoromethyl group, which enhances its lipophilicity and influences its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that it may act as a modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and neuroprotection. The compound's structural properties allow it to bind effectively to these receptors, potentially enhancing their activity and contributing to neuroprotective effects .
Pharmacological Effects
- Neuroprotective Properties :
- Antidepressant Activity :
- Anti-inflammatory Effects :
In Vitro Studies
A series of in vitro studies have been conducted to assess the activity of this compound on various cell lines:
- Effect on Neuronal Cells : In cultured neuronal cells, the compound showed increased cell viability under stress conditions, suggesting protective effects against oxidative damage .
- Receptor Binding Assays : Binding assays demonstrated that the compound has a high affinity for α7 nAChRs, with IC50 values in the low micromolar range, indicating strong modulatory potential .
In Vivo Studies
- Animal Models : In rodent models of depression and anxiety, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated enhanced locomotion and reduced immobility times .
Toxicological Profile
Despite its promising biological activities, this compound exhibits some toxicity:
- Acute Toxicity : Classified as harmful if swallowed and causes skin irritation .
- Safety Precautions : Handling should be done with care, utilizing appropriate personal protective equipment to mitigate exposure risks.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the optimized synthetic routes for (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?
- Methodology : Microwave-assisted reductive amination is a key method, reducing reaction times (e.g., from hours to minutes) while achieving yields >85% under controlled conditions. Enantiomeric purity is ensured via chiral resolution techniques, such as using (R)- or (S)-specific amine precursors and chiral stationary-phase HPLC for post-synthesis analysis .
- Critical Parameters : Reaction temperature (50–80°C), solvent polarity, and catalyst selection (e.g., sodium triacetoxyborohydride). Chiral HPLC with cellulose-based columns can resolve enantiomers with >99% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm for F coupling) and amine hydrochloride protonation (δ ~8–9 ppm for NH).
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular weight confirmation (MW = 239.6 g/mol).
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to validate enantiomeric excess (>98%) .
Q. What are the stability considerations and proper storage conditions for this compound?
- Stability : The hydrochloride salt enhances stability by reducing hygroscopicity. However, prolonged exposure to light or moisture can degrade the amine group.
- Storage : Store in airtight containers under inert gas (N/Ar) at −20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis. Stability studies show >95% purity retention over 12 months under these conditions .
Advanced Research Questions
Q. How does the chirality of the compound influence its pharmacological activity, based on structural analogs?
- Case Study : Cinacalcet HCl (a calcimimetic drug) highlights the importance of enantiopurity. Its (R)-enantiomer binds allosterically to calcium-sensing receptors (CaSR), while the (S)-form shows negligible activity. Molecular docking (AutoDock Vina) predicts similar stereospecificity for (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine, suggesting receptor-binding assays are critical for validation .
Q. What strategies enhance enantioselectivity in the synthesis of this chiral amine?
- Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP-Ru complexes for reductive amination, achieving enantiomeric excess (ee) >90%.
- Microwave Optimization : Microwave irradiation improves reaction kinetics, reducing racemization risks. For example, 10-minute reactions at 60°C yield 92% ee compared to 6-hour traditional heating (85% ee) .
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Protocol :
Prepare the ligand (protonated amine) and receptor (e.g., serotonin receptors) using AutoDock Tools.
Define the binding pocket using crystallographic data (PDB).
Run AutoDock Vina with exhaustiveness = 20, generating binding poses and affinity scores (ΔG).
- Outcome : Predicted binding energies (<−7 kcal/mol) suggest strong interactions with 5-HT receptors, guiding in vitro validation .
Q. What analytical approaches identify and quantify impurities in batches of this compound?
- Impurity Profiling :
- HPLC-DAD/ELSD : Detect residual solvents (e.g., THF) and byproducts (e.g., unreacted aldehyde).
- LC-MS/MS : Quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels using MRM transitions.
- Reference Standards : Use synthesized impurities (e.g., (R)-enantiomer) as internal calibrants .
Q. How do the physicochemical properties of the trifluoromethyl group affect formulation in biological assays?
- Challenges : The trifluoromethyl group increases lipophilicity (logP ~2.5), reducing aqueous solubility.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
